![molecular formula C30H34O3 B1253838 Parviflorene F](/img/structure/B1253838.png)
Parviflorene F
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Overview
Description
Parviflorene F is a natural product found in Curcuma parviflora with data available.
Scientific Research Applications
1. Cytotoxic Properties and Potential Anti-Cancer Activity
- Parviflorene F, a dimeric sesquiterpenoid isolated from Curcuma parviflora, has been identified as a cytotoxic compound with potential anti-cancer properties. Studies have demonstrated its cytotoxicity against various tumor cell lines, including HeLa cells. Notably, it enhances the expression of TRAIL-R2 (tumor necrosis factor alpha-related apoptosis-inducing ligand receptor 2) and induces apoptosis through a caspase-dependent mechanism, which could contribute to sensitizing TRAIL-induced cell death in cancer cells (Toume et al., 2005); (Ohtsuki et al., 2008).
2. Novel Backbone Frameworks and Chemical Diversity
- Parviflorenes, including Parviflorene F, are notable for their unique and novel backbone frameworks. These compounds possess diverse carbon skeletons, which contribute to their biological activity and present opportunities for exploring new chemical entities in pharmaceutical research (Toume et al., 2004).
3. Apoptosis Induction
- Research indicates that Parviflorene F can trigger apoptosis in cancer cells. It does this by activating key enzymes in the apoptosis pathway, such as caspase-8, caspase-9, and caspase-3. This mode of action is significant for cancer therapy, as it targets the programmed cell death mechanism, which is often dysfunctional in cancer cells (Ohtsuki et al., 2008).
4. Potential for Developing Novel Anticancer Agents
- The unique chemical structure and cytotoxic activity of Parviflorene F against various cancer cell lines highlight its potential as a lead compound for developing novel anticancer agents. Its ability to induce apoptosis and affect cancer cell growth makes it a promising candidate for further drug development and cancer research (Toume et al., 2005).
properties
Product Name |
Parviflorene F |
---|---|
Molecular Formula |
C30H34O3 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
(5S,6S,12S)-3,10-dimethyl-5,12-di(propan-2-yl)-5,6,12,13-tetrahydronaphtho[1,2-b]phenanthrene-1,6,8-triol |
InChI |
InChI=1S/C30H34O3/c1-14(2)19-11-18-12-22-23(13-20(18)28-21(19)7-16(5)9-25(28)31)30(33)27(15(3)4)24-8-17(6)10-26(32)29(22)24/h7-10,12-15,19,27,30-33H,11H2,1-6H3/t19-,27-,30+/m0/s1 |
InChI Key |
TZUNCSSGETYEPM-PYWABEAOSA-N |
Isomeric SMILES |
CC1=CC2=C(C3=CC4=C(C=C3C[C@H]2C(C)C)C5=C(C=C(C=C5O)C)[C@@H]([C@@H]4O)C(C)C)C(=C1)O |
Canonical SMILES |
CC1=CC2=C(C3=CC4=C(C=C3CC2C(C)C)C5=C(C=C(C=C5O)C)C(C4O)C(C)C)C(=C1)O |
synonyms |
parviflorene F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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